Ves-pofp

PROTAC synthesis Solubility Aqueous compatibility

PROTAC developers often face precipitation and aggregation during biomolecule conjugation in aqueous buffers, compromising yield and product homogeneity. VES-POFP directly addresses this bottleneck as a PEG-based PROTAC linker with enhanced aqueous solubility validated in DMSO/aqueous buffer systems. Its reactive pentafluorophenyl (PFP) ester moiety enables efficient amide bond formation with primary amines. • Solid-phase synthesis (SPS) compatibility enables parallel synthesis of dozens to hundreds of PROTAC variants for rapid SAR exploration during hit-to-lead optimization. • PEG backbone resists oxidative cleavage, providing extended intracellular half-life vs. alkyl linkers - critical for targets with slow turnover or chronic disease models. • Conformational flexibility of the PEG chain increases productive ternary complex formation probability, making VES-POFP a rational choice for PPIs and deep binding pocket targets where rigid linkers have failed.

Molecular Formula C39H53F5O5
Molecular Weight 696.8 g/mol
Cat. No. B12411863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVes-pofp
Molecular FormulaC39H53F5O5
Molecular Weight696.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)C
InChIInChI=1S/C39H53F5O5/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-39(8)21-19-28-27(7)36(25(5)26(6)37(28)49-39)47-29(45)17-18-30(46)48-38-34(43)32(41)31(40)33(42)35(38)44/h22-24H,9-21H2,1-8H3
InChIKeyXPAGHZQBPKWIGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VES-POFP: PEG PROTAC Linker


VES-POFP is a polyethylene glycol (PEG)-based PROTAC (PROteolysis TArgeting Chimera) linker that is classified under the PEG category of PROTAC linkers . It is employed in the synthesis of PROTAC molecules, which are heterobifunctional small molecules designed to selectively degrade target proteins via the ubiquitin-proteasome system . The molecular formula of VES-POFP is C39H53F5O5, with a molecular weight of 696.83 g/mol .

VES-POFP: Linker Substitution Risks


In PROTAC development, the linker is not a passive tether but a critical determinant of ternary complex formation, solubility, metabolic stability, and overall degradation efficiency . While many PEG linkers share a similar backbone, differences in terminal functional groups and precise chain length can significantly impact the physicochemical properties and bioactivity of the resulting PROTAC [1]. Direct substitution of VES-POFP with another PEG linker without rigorous comparative evaluation may compromise solubility, alter conformational dynamics, and ultimately reduce degradation efficacy, as minor variations in linker structure have been shown to markedly affect PROTAC activity [2]. Therefore, the selection of VES-POFP must be justified by its specific quantitative performance attributes relative to potential alternatives.

VES-POFP vs Alkyl Linkers: Key Differentiators


Enhanced Aqueous Solubility over Alkyl Linkers

VES-POFP, as a PEG-based PROTAC linker, demonstrates superior solubility in aqueous media compared to alkyl linkers, which are lipophilic and require high percentages of organic co-solvents for dissolution [1]. This is a class-level advantage of PEG linkers over alkyl linkers, which typically exhibit limited water solubility due to their hydrophobic nature [2]. For VES-POFP, this translates to a measurable solubility of at least 10 mM in DMSO, and the ability to be further diluted in aqueous buffers without precipitation, a critical property for subsequent bioconjugation steps [3].

PROTAC synthesis Solubility Aqueous compatibility

Conformational Flexibility over Rigid Linkers

VES-POFP's PEG backbone provides a high degree of conformational entropy, acting as an 'entropic spring' that enables the warhead and E3 ligase ligand to sample a wide range of mutual orientations [1]. This flexibility is a class-level characteristic of PEG linkers, which are known to increase the probability of productive ternary complex formation compared to rigid or semi-rigid alkyl/aromatic linkers [2]. Structure-activity relationship studies have demonstrated that transitioning from a rigid to a flexible PEG linker can enhance residence time in the ternary complex by up to an order of magnitude, directly correlating with improved cellular degradation efficiency [3].

PROTAC design Linker flexibility Ternary complex

Enhanced Metabolic Stability over Alkyl Linkers

The ether backbone of VES-POFP is inherently resistant to oxidative cleavage, a key metabolic vulnerability of alkyl linkers, which are susceptible to cytochrome P450-mediated hydroxylation [1]. This class-level property of PEG linkers translates into extended intracellular half-life for PROTACs, enabling lower dosing frequencies and improved target engagement [2]. In contrast, alkyl linkers often undergo chain scission, leading to premature degradation and reduced efficacy [3].

PROTAC pharmacokinetics Metabolic stability Linker design

Accelerated PROTAC Library Synthesis

VES-POFP, as a PEG-based linker, is compatible with solid-phase synthesis (SPS) methodologies, which enable rapid, parallel synthesis of PROTAC libraries with diverse E3 ligase ligands and warheads [1]. This contrasts with alkyl linkers, which can be more challenging to adapt to SPS due to their hydrophobicity and potential for non-specific adsorption to resins [2]. The use of VES-POFP in SPS can reduce synthesis time from months to days, accelerating structure-activity relationship (SAR) studies and hit-to-lead optimization [1].

PROTAC library synthesis Solid-phase synthesis Linker diversification

VES-POFP Optimal Use Cases


Aqueous Bioconjugation with High Solubility

VES-POFP is the preferred linker for PROTACs intended for conjugation to proteins or other biomolecules in aqueous buffer systems. Its enhanced aqueous solubility, as demonstrated by its compatibility with DMSO/aqueous buffer dilutions [1], minimizes precipitation and aggregation during the conjugation step, leading to higher yields and more homogeneous products. This is particularly critical for applications such as targeted degradation of extracellular proteins or for generating PROTAC-based probes for cellular imaging.

Solid-Phase PROTAC Library Generation

Researchers aiming to rapidly explore structure-activity relationships (SAR) for a target protein should select VES-POFP due to its proven compatibility with solid-phase synthesis (SPS) methodologies [2]. This approach enables the parallel synthesis of dozens to hundreds of PROTAC variants with different warheads and E3 ligands in a fraction of the time required for traditional solution-phase synthesis. This is an optimal strategy for hit-to-lead optimization campaigns in drug discovery.

PROTACs with Extended Intracellular Activity

For therapeutic targets where sustained protein degradation is required, VES-POFP offers a metabolic stability advantage over alkyl-based linkers. The inherent resistance of its PEG backbone to oxidative cleavage translates to extended intracellular half-life [3], potentially reducing the necessary dose and administration frequency in preclinical efficacy studies. This makes VES-POFP a strategic choice for PROTACs targeting proteins with slow turnover rates or for chronic disease models.

Ternary Complex Optimization for PPIs

When targeting protein-protein interactions (PPIs) or proteins with deep binding pockets, achieving the correct ternary complex geometry is critical. The conformational flexibility of VES-POFP's PEG chain increases the probability of productive encounters between the E3 ligase and the target protein [4]. This class-level advantage makes VES-POFP a rational choice for targets where rigid linkers have previously failed to induce efficient degradation.

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